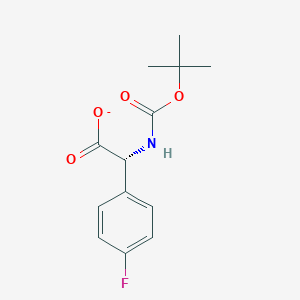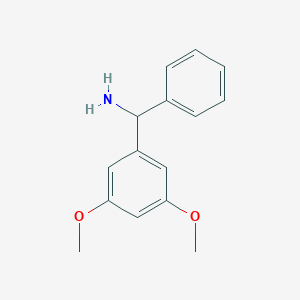
(3,5-Dimethoxyphenyl)-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethoxyphenyl)-phenylmethanamine, commonly known as 2C-H, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1974 and gained popularity in the 1990s as a recreational drug. However, its potential as a research chemical has also been explored extensively due to its unique properties.
Mechanism of Action
The exact mechanism of action of 2C-H is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This leads to the activation of the phospholipase C pathway, which ultimately results in the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H are similar to those of other phenethylamines, such as increased heart rate, blood pressure, and body temperature. It also produces a range of subjective effects, including altered perception, mood, and cognition. However, due to its potency and potential toxicity, it is not recommended for human consumption.
Advantages and Limitations for Lab Experiments
One advantage of using 2C-H in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the molecular mechanisms of receptor activation and for developing new drugs that target the serotonin system. However, its potential toxicity and legal status as a controlled substance limit its availability and use in research.
Future Directions
Future research on 2C-H could focus on developing new drugs that target the serotonin system, particularly for the treatment of psychiatric disorders such as depression and anxiety. It could also be used to study the molecular mechanisms of receptor activation and to develop new tools for imaging and manipulating the serotonin system in vivo. However, further research is needed to fully understand the potential therapeutic applications and risks associated with this compound.
Synthesis Methods
The synthesis of 2C-H involves the condensation of 3,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The resulting amine is then reacted with benzaldehyde to form the final product.
Scientific Research Applications
2C-H has been used in scientific research as a tool to study the structure-activity relationship of phenethylamines. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, with a higher affinity than other phenethylamines such as mescaline and MDMA. This makes it a useful compound for studying the molecular mechanisms of receptor activation and for developing new drugs that target the serotonin system.
properties
CAS RN |
135628-64-7 |
|---|---|
Product Name |
(3,5-Dimethoxyphenyl)-phenylmethanamine |
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO2/c1-17-13-8-12(9-14(10-13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 |
InChI Key |
DVLDCAJGVRGDEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



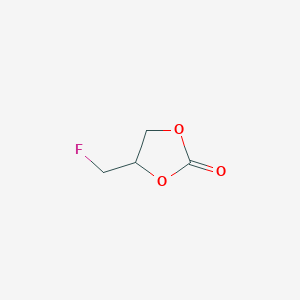

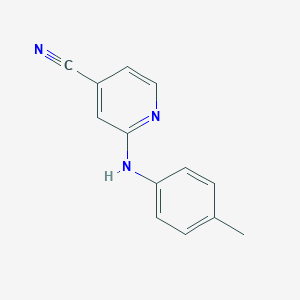


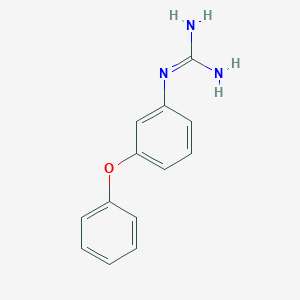
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
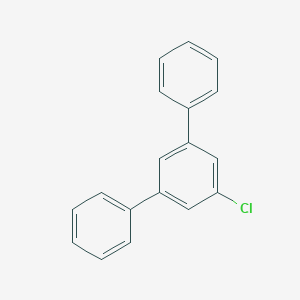
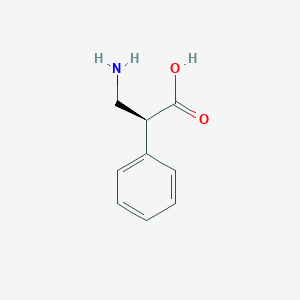
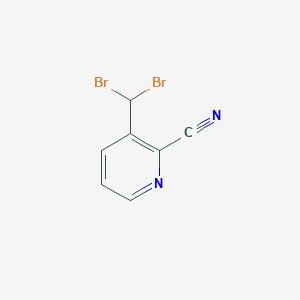

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)
